molecular formula C10H24NO5P B8375219 Diethyl 2-(bis(2-hydroxyethyl)amino)ethylphosphonate

Diethyl 2-(bis(2-hydroxyethyl)amino)ethylphosphonate

Cat. No. B8375219
M. Wt: 269.28 g/mol
InChI Key: MKRFRPIGLQXKHL-UHFFFAOYSA-N
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Patent
US09200020B2

Procedure details

The mixture of diethanolamine (2.1 g, 20 mmol), H2O (50 ml) and diethyl vinylphosphonate (3.3 g, 20 mmol) was stirred at room temperature overnight. The solvent was evaporated and the residue codistilled with ethanol. The residue was purified by chromatography on silica gel (CHCl3-MeOH) to obtain diethyl 2-(bis(2-hydroxyethyl)amino)ethylphosphonate, yield 5.03 g (93%). This intermediate (3.4 g, 12.6 mmol) was dissolved in CH2Cl2 (50 ml), a catalytic amount of dimethylaminopyridine was added followed by Et3N (1.2 ml) and then tritylchloride (3.5 g, 14.5 mmol) dissolved in CH2Cl2 (30 ml) was added drop-wise. The reaction mixture was stirred overnight at room temperature and solvent evaporated. The residue was purified by column chromatography on silica gel (CHCl3-MeOH) to afford diethyl 2((2-hydroxyethyl)(2-(trityloxy)ethyl)amino)ethylphosphonate as yellowish oil (6.01 g, 93%). To a solution of triphenylphosphine (6.3 g, 24 mmol) in dry THF (100 ml) cooled to −30° C. under argon atmosphere diisopropylazadicarboxylate (DIAD, 4.4 ml, 23 mmol) was added slowly. The mixture was stirred for 30 minutes and this preformed complex was added to 2-amino-6-chloropurine (3.8 g, 22.6 mmol), dry THF (70 ml) and diethyl 2-((2-hydroxyethyl)(2-(trityloxy)ethyl)amino)ethylphosphonate (5.72 g, 11.2 mmol) at −30° C. under argon. The resulting mixture was slowly warmed to room temperature and stirred for 48 h. Then water (30 ml) was added and the mixture was heated at 80° C. for 30 h. Solvent was evaporated the residue was codistilled with toluene or ethanol and the crude mixture purified by chromatography on silica gel (MeOH—CHCl3). This intermediate was dissolved in trifluoroacetic acid (aqueous, 75%, 20 ml) and stirred overnight. The solvent was evaporated and the residue codistilled with water (3×) and ethanol. After chromatography on silica gel (MeOH—CHCl3) the diethyl 9-[(N-(2-hydroxyethyl)-N-(2-phosphonoethyl))-2-aminoethyl]guanine was obtained in 50% yield (2.25 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[CH:8]([P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])=[CH2:9]>O>[OH:4][CH2:3][CH2:2][N:1]([CH2:5][CH2:6][OH:7])[CH2:9][CH2:8][P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
3.3 g
Type
reactant
Smiles
C(=C)P(OCC)(OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (CHCl3-MeOH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCN(CCP(OCC)(OCC)=O)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.